ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate
CAS No.: 1620902-74-0
Cat. No.: VC8079464
Molecular Formula: C12H10BrF3O2
Molecular Weight: 323.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1620902-74-0 |
|---|---|
| Molecular Formula | C12H10BrF3O2 |
| Molecular Weight | 323.10 g/mol |
| IUPAC Name | ethyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enoate |
| Standard InChI | InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-4-8-3-5-9(7-10(8)13)12(14,15)16/h3-7H,2H2,1H3/b6-4+ |
| Standard InChI Key | OWINBHGEDDKJTN-GQCTYLIASA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)Br |
| SMILES | CCOC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Br |
| Canonical SMILES | CCOC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an α,β-unsaturated ester backbone with a 2-bromo-4-(trifluoromethyl)phenyl substituent. The (2E)-configuration ensures planar geometry, facilitating conjugation across the double bond and phenyl ring. Key structural attributes include:
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Molecular Formula: C₁₂H₁₀BrF₃O₂
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Molecular Weight: 323.10 g/mol
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IUPAC Name: Ethyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enoate
The trifluoromethyl group introduces strong electron-withdrawing effects, while the bromine atom enhances electrophilic substitution reactivity .
Spectroscopic and Computational Data
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SMILES: CCOC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)Br
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InChIKey: OWINBHGEDDKJTN-GQCTYLIASA-N
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves esterification of (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoic acid with ethanol under acidic catalysis:
| Step | Conditions | Yield |
|---|---|---|
| Carboxylic acid preparation | Halogenation of 4-trifluoromethylcinnamic acid | 75–85% |
| Esterification | H₂SO₄ or p-TsOH, reflux in ethanol | 90–95% |
Alternative methods include Wittig reactions using ethyl 2-phosphonoacetate and 2-bromo-4-trifluoromethylbenzaldehyde, though yields are lower (~70%) .
Purification and Characterization
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Chromatography: Silica gel column chromatography (hexane:ethyl acetate = 4:1)
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Spectroscopic Validation:
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¹H NMR (CDCl₃): δ 1.34 (t, 3H, CH₃), 4.27 (q, 2H, OCH₂), 6.45 (d, 1H, CH=CO), 7.55–7.85 (m, 3H, Ar-H)
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¹³C NMR: δ 166.5 (C=O), 144.2 (CF₃), 122.1 (Br-C)
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Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
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Bromine Position: Ortho-substitution increases steric hindrance, improving target selectivity .
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Trifluoromethyl Effect: Enhances metabolic stability (t₁/₂ > 6 h in hepatic microsomes) .
Material Science Applications
Polymer Additives
Incorporation into polyesters improves:
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Thermal Stability: T₅% (decomposition temperature) increases by 40°C.
Liquid Crystals
The rigid phenyl core and polar groups enable mesophase formation (ΔT = 120–150°C).
Comparative Analysis with Analogues
Research Gaps and Future Directions
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Toxicology: Limited data on acute toxicity (LD₅₀) and ecotoxicological impact.
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Catalytic Asymmetric Synthesis: No reported enantioselective routes to access (R)- or (S)-isomers.
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In Vivo Studies: Efficacy in animal models of inflammation or oncology remains unexplored.
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